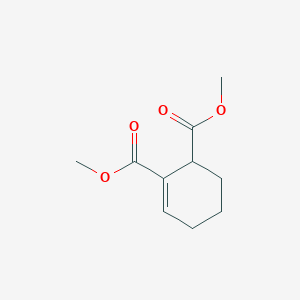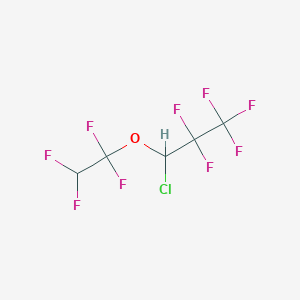
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C₅H₂ClF₉O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,1,1,2,2-pentafluoropropane with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals, coatings, and materials that require high chemical resistance and stability
Wirkmechanismus
The mechanism of action of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s high electronegativity and stability make it a valuable tool in studying reaction mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane can be compared with other similar fluorinated compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has similar fluorine content but differs in its chlorine substitution pattern, leading to different reactivity and applications.
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane:
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-: This compound has a different carbon backbone structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts unique chemical properties and makes it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
50807-73-3 |
|---|---|
Molekularformel |
C5H2ClF9O |
Molekulargewicht |
284.51 g/mol |
IUPAC-Name |
3-chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C5H2ClF9O/c6-1(3(9,10)5(13,14)15)16-4(11,12)2(7)8/h1-2H |
InChI-Schlüssel |
PDDJVZGCNXDBPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)F)(OC(C(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)

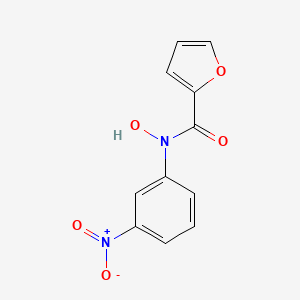
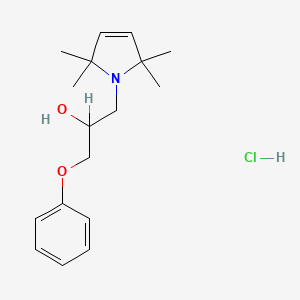
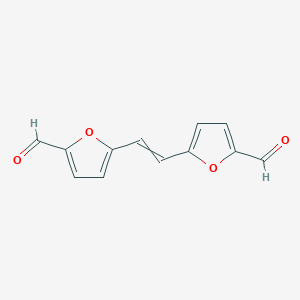


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
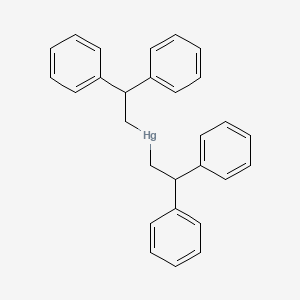

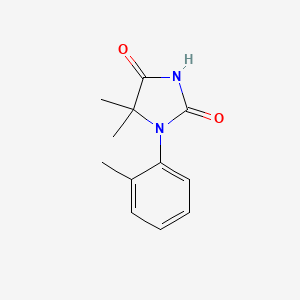

![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
